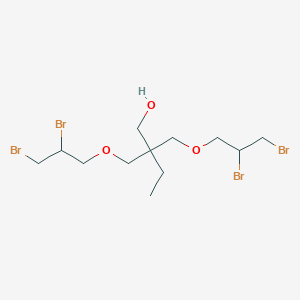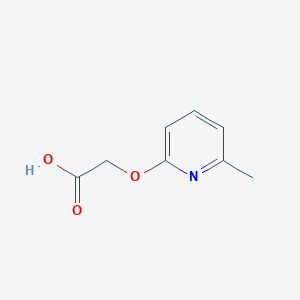
2-((6-Methylpyridin-2-yl)oxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((6-Methylpyridin-2-yl)oxy)acetic acid: is an organic compound that features a pyridine ring substituted with a methyl group at the 6-position and an acetic acid moiety attached via an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-Methylpyridin-2-yl)oxy)acetic acid typically involves the following steps:
Formation of the Pyridine Derivative: The starting material, 6-methylpyridine, undergoes a reaction with a suitable halogenating agent to introduce a halogen at the 2-position.
Ether Formation: The halogenated pyridine derivative is then reacted with a suitable alcohol (e.g., ethylene glycol) under basic conditions to form the ether linkage.
Acetic Acid Introduction: The resulting ether is then subjected to a reaction with chloroacetic acid under basic conditions to introduce the acetic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-((6-Methylpyridin-2-yl)oxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The methyl group on the pyridine ring can be oxidized to form a carboxylic acid.
Reduction: The acetic acid moiety can be reduced to an alcohol.
Substitution: The ether linkage can be cleaved and substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 2-((6-Carboxypyridin-2-yl)oxy)acetic acid.
Reduction: Formation of 2-((6-Methylpyridin-2-yl)oxy)ethanol.
Substitution: Formation of various substituted ethers depending on the nucleophile used.
Scientific Research Applications
2-((6-Methylpyridin-2-yl)oxy)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-((6-Methylpyridin-2-yl)oxy)acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors involved in metabolic pathways.
Pathways Involved: The compound can modulate pathways related to inflammation, microbial growth, or cellular signaling.
Comparison with Similar Compounds
Similar Compounds
- 2-((6-Methylpyridin-2-yl)methyl)acetic acid
- 2-((6-Methylpyridin-2-yl)ethanol)
- 2-((6-Methylpyridin-2-yl)propanoic acid)
Comparison
2-((6-Methylpyridin-2-yl)oxy)acetic acid is unique due to its ether linkage, which imparts different chemical properties compared to similar compounds with alkyl or alcohol linkages
Properties
Molecular Formula |
C8H9NO3 |
|---|---|
Molecular Weight |
167.16 g/mol |
IUPAC Name |
2-(6-methylpyridin-2-yl)oxyacetic acid |
InChI |
InChI=1S/C8H9NO3/c1-6-3-2-4-7(9-6)12-5-8(10)11/h2-4H,5H2,1H3,(H,10,11) |
InChI Key |
PUUYQIYWKIBGQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)OCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[1-(2-Bromophenyl)ethyl]amino}propan-2-ol](/img/structure/B13340759.png)
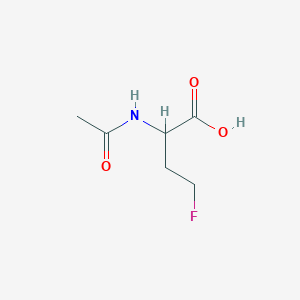
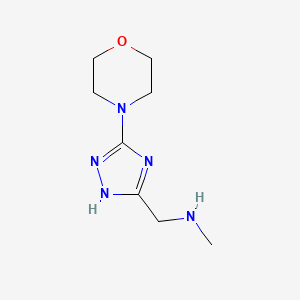
![[5-Cyclobutyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13340767.png)

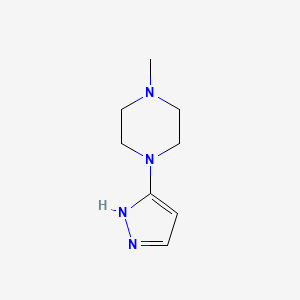
![(1R,4S,5R,6R)-6-(Methoxycarbonyl)spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropan]-2-ene-5-carboxylic acid](/img/structure/B13340786.png)
![3-[(3-Methylpentan-2-yl)amino]propan-1-ol](/img/structure/B13340796.png)
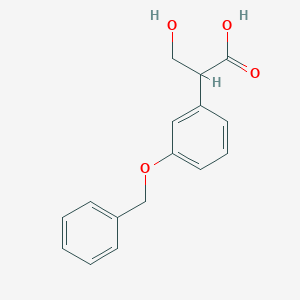
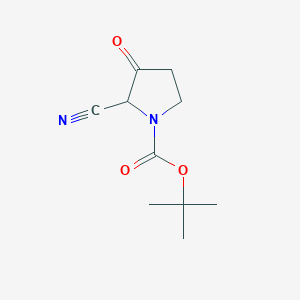

![3-[(1S)-2-Amino-1-hydroxyethyl]benzonitrile](/img/structure/B13340816.png)
![2-[4-(Morpholin-4-yl)piperidin-1-yl]acetic acid](/img/structure/B13340825.png)
